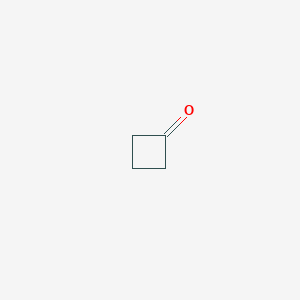

Cyclobutanone

Overview

Description

Cyclobutanone is a four-membered cyclic ketone (C₄H₆O) characterized by a strained ring system and a planar geometry. Its unique structure arises from the conjugation of the carbonyl group with the cyclobutane ring, which influences its chemical reactivity, physical properties, and biological interactions. This compound is synthesized via methods such as oxidation of methylenecyclobutane and serves as a key intermediate in asymmetric synthesis and drug discovery .

Preparation Methods

Cyclobutanone can be synthesized through several methods:

Oxidation of Cyclobutanol: This method involves the oxidation of cyclobutanol using a strong oxidizing agent like chromic acid (H₂CrO₄).

Friedel-Crafts Acylation: This reaction involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Degradation of Cyclobutanecarboxylic Acid: The oxidative decarboxylation of cyclobutanecarboxylic acid can also yield this compound.

Lithium-Catalyzed Rearrangement: This method involves the rearrangement of oxaspiropentane, which is formed by epoxidation of methylenecyclopropane.

Chemical Reactions Analysis

Cyclobutanone undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form this compound oxime.

Substitution: this compound can undergo nucleophilic substitution reactions, forming various substituted cyclobutanones.

Decomposition: At about 350°C, this compound decomposes into ethylene and ketene.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Cyclobutanone derivatives are increasingly recognized for their role in the development of small-molecule drugs. The cyclobutane ring's unique puckered structure enhances the pharmacological properties of compounds, making them more effective in targeting specific biological pathways.

-

Case Study: Antibody-Drug Conjugates (ADCs)

A study highlighted the use of a cyclobutyl ring to improve the stability of peptide linkers in ADCs targeting cancer cells. The cyclobutane-containing linker demonstrated greater selectivity towards cathepsin B, a protease involved in tumor progression, compared to traditional linkers . -

Inhibition of Kinases

Cyclobutanones have been utilized as inhibitors for various kinases implicated in cancer. For instance, a cyclobutanol analogue was shown to exhibit high bioavailability and selectivity against TTK kinase, currently undergoing clinical trials for breast cancer .

1.2 Antimicrobial Agents

Cyclobutanones are being explored as hydrolytically stable β-lactam analogues to combat antibiotic resistance. They function as inhibitors of both serine and metallo-β-lactamases (SBLs and MBLs), which are key enzymes that confer resistance to β-lactam antibiotics.

- Case Study: β-Lactamase Inhibition

Research demonstrated that this compound analogues bind effectively to the metallo-β-lactamase SPM-1, showing micromolar affinity and stabilizing tetrahedral intermediates during enzymatic reactions . This interaction suggests potential for developing new antibiotics that can overcome resistance mechanisms.

Synthetic Organic Chemistry

2.1 Building Block for Synthesis

this compound serves as a versatile starting material in synthetic organic chemistry, facilitating the synthesis of complex natural products and pharmaceuticals.

- Applications in Organic Synthesis

It is employed to create aminocyclobutanecarboxylic acids and other derivatives through various chemical transformations . Cyclobutanones are also used in photochemical syntheses, aiding in the production of nucleoside analogues .

2.2 Mechanistic Studies

Due to its reactivity, this compound is an important compound for studying reaction mechanisms in physical organic chemistry. Its behavior during chemical reactions provides insights into fundamental principles governing organic transformations.

Structural Biology and Biochemistry

3.1 Enzyme Inhibition Studies

Recent research has focused on using cyclobutanones as transition-state analogues to inhibit specific enzymes involved in metabolic pathways.

- Case Study: DapE Inhibition

A library of α-aminothis compound amides was screened for inhibition against diaminopimelate desuccinylase (DapE), an enzyme crucial for bacterial cell wall synthesis. Several derivatives exhibited micromolar inhibitory potency, indicating their potential as new antibiotic candidates .

Summary Table of Applications

Mechanism of Action

The mechanism of action of cyclobutanone involves its reactivity due to the strain in the four-membered ring. This strain makes this compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ring Strain and Geometry

Cyclobutanone exhibits significant ring strain (≈110 kJ/mol) due to its four-membered ring, which is higher than that of cyclopentanone (five-membered) or cyclohexanone (six-membered). This strain increases the s-character of C-H bonds, enhancing the acidity of α-protons (pKa ≈ 19.7–20.2) compared to acetone (pKa ~20) . similar values for acetone) .

Key Structural Features :

- Planar geometry due to conjugation between the carbonyl group and cyclobutane ring .

- Far-infrared spectra reveal distinct Q branches (e.g., 35.3 cm⁻¹, 57.03 cm⁻¹), indicative of vibrational modes unique to its planar structure .

Hydrate Equilibrium and Reactivity

This compound exists predominantly in its carbonyl form (98%) in aqueous solution, with only ~2% as the hydrate . This contrasts with larger cyclic ketones like cyclopentanone, which form more stable hydrates due to reduced ring strain. However, electron-withdrawing substituents (e.g., p-methoxybenzenesulfonyl groups) shift the equilibrium toward the hydrated form, mimicking transition states in enzyme inhibition (e.g., binding to metallo-β-lactamase SPM-1 as a hydrate) .

Comparative Hydrate Stability :

*Estimated based on carbonyl-hydrate equilibrium trends.

Photochemical Dynamics

Ultrafast electron diffraction (MeV-UED) studies reveal that this compound undergoes rapid structural changes upon photoexcitation at 200 nm, including ring-opening and isomerization . These dynamics are distinct from larger cyclic ketones, as the strained ring facilitates faster energy redistribution.

Enzyme Inhibition

This compound derivatives act as potent inhibitors of metalloenzymes (e.g., diaminopimelate desuccinylase (DapE) and metallo-β-lactamases) by mimicking tetrahedral intermediates. The hydrated form of substituted cyclobutanones binds zinc ions in enzyme active sites, a mechanism less common in cyclopentanone derivatives .

Comparison with Cyclobutane :

| Property | This compound | Cyclobutane |

|---|---|---|

| Reactivity | High (ketone + strain) | Moderate (nonpolar) |

| Biological Use | Enzyme inhibitors | Structural motifs in drugs |

| Synthetic Role | Key intermediate | Building block |

Spectroscopic and Physical Properties

This compound’s far-infrared spectrum features sharp Q branches (e.g., 85.33 cm⁻¹) due to its planar geometry, contrasting with the broader bands of non-planar cyclic ketones . Its UV absorption at 200 nm triggers photochemical pathways distinct from cyclopentanone or cyclohexanone .

Biological Activity

Cyclobutanone, a cyclic ketone with the molecular formula CHO, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound serves as a precursor for various bioactive molecules and has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research.

This compound is characterized by its four-membered ring structure, which contributes to its unique reactivity and interaction with biological targets. Its structural formula can be represented as follows:

Antimicrobial and Antibacterial Properties

This compound derivatives have shown significant antimicrobial and antibacterial activities. Research indicates that various cyclobutane-containing alkaloids exhibit potent effects against a range of pathogens. For instance, studies have identified over 210 cyclobutane-containing compounds with confirmed antimicrobial properties, including those derived from natural sources such as terrestrial and marine species .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

| Compound | Source | Activity Type | IC50 (μM) |

|---|---|---|---|

| Piplartine | Piper spp. | Antiplatelet | 21.5 |

| Piperarborenine C | Piper arborescens | Cytotoxic (A549) | <4 |

| Goniothalactam | Goniothalamus spp. | Cytotoxic (HT-29) | <4 |

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor against viral targets, particularly SARS-CoV-2. In silico screening has identified this compound derivatives as effective inhibitors of the viral helicase, showcasing their antiviral potential . The development of a small library of cyclobutanones has led to the discovery of several compounds with micromolar inhibitory potency against diaminopimelate desuccinylase (DapE), which is crucial for bacterial cell wall synthesis .

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Target | Activity Type | IC50 (μM) |

|---|---|---|---|

| 4-Methoxyphenylsulfonamide-D-valine | DapE | Inhibitor | 23.1 |

| 3,4,5-trimethoxyphenylamide this compound | DapE | Inhibitor | 39.6 |

The biological activity of cyclobutanones can be attributed to their ability to interact with various enzymes and proteins. For instance, cyclobutanones can form stable complexes with serine proteases through the formation of hemiacetals, thereby inhibiting their enzymatic activity . Additionally, they can act as transition-state inhibitors for metalloproteases due to their unique structural properties.

Case Studies

- SARS-CoV-2 Inhibition : A study reported the identification of this compound derivatives as inhibitors against SARS-CoV-2 helicase through computational methods. This highlights the potential application of cyclobutanones in antiviral drug development .

- Anticancer Activity : Cyclobutane-containing alkaloids have been shown to possess significant cytotoxicity against various cancer cell lines. For instance, piperarborenines exhibited IC50 values less than 4 μg/mL against P-388 and HT-29 cell lines, indicating strong anticancer properties .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing cyclobutanone, and what strategies are employed to overcome its inherent ring strain?

this compound’s four-membered ring introduces significant angle strain (≈25–30 kcal/mol), complicating synthesis. To mitigate this, oxidation of methylenecyclobutane via performic acid yields 1-(hydroxymethyl)-1-cyclobutanol, which is cleaved with lead tetraacetate to produce this compound in 90% yields . Alternative methods, such as ozonolysis avoidance due to scalability issues, highlight the need for precise control over reaction conditions to prevent ring-opening side reactions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?

- FTIR : Key peaks at ~1713 cm⁻¹ (C=O stretch) and ~2924 cm⁻¹ (C-H stretches) confirm the ketone and alkyl groups .

- Far-IR : Sharp Q branches (e.g., 35.3–85.3 cm⁻¹ in this compound, 47.1–78.9 cm⁻¹ in deuterated analogs) correlate with ring-puckering vibrational modes, indicating planarity .

- NMR : Distinct ¹³C signals for the carbonyl carbon (δ ~215 ppm) and ring carbons (δ ~25–35 ppm) validate substituent positions .

Q. What established methods exist for the oxidation of methylenecyclobutane to produce this compound in high yields?

Performic acid oxidation achieves 80–83% yields of 1-(hydroxymethyl)-1-cyclobutanol, which is cleaved with lead tetraacetate (90% yield). Hydrogen peroxide in t-butyl alcohol offers a lower-yield alternative (39%) .

Advanced Research Questions

Q. How do computational methods like CASSCF/MRCI aid in understanding the photochemical dynamics of this compound's excited states?

State-averaged CASSCF/MRCI simulations reveal that the S₂ (3s Rydberg) state undergoes ultrafast internal conversion (IC) to S₁ (nπ*) via ring-puckering and CO out-of-plane deformation modes (~0.95 ps). Spin-orbit coupling analysis shows minimal triplet-state involvement, contradicting earlier hypotheses . These methods also predict gas-phase ultrafast electron diffraction patterns for experimental validation .

Q. What experimental and theoretical approaches reconcile discrepancies in the decay rates of this compound's Rydberg states?

Experimental time-resolved spectroscopy measures S₂→S₁ decay at 0.74 ps, while quantum dynamics simulations using a vibronic coupling Hamiltonian predict 0.95 ps. The discrepancy arises from approximations in vibrational mode inclusion (e.g., neglecting low-frequency torsional modes). Comparative studies with cyclopentanone and cyclohexanone (decay ratios 13:2:1) highlight ring-strain effects on IC rates .

Q. How does ring strain influence the reaction pathways and product distribution in this compound's photochemical reactions compared to larger cyclic ketones?

this compound’s strain promotes direct ring-opening via α-cleavage, forming ketenes (e.g., cyclopropane + CO) under UV irradiation. In contrast, cyclopentanone favors Norrish-type pathways. Computational studies attribute this to destabilization of transition states in strained systems, altering potential energy surfaces .

Q. What methodologies are effective in analyzing the electronic transitions and vibrational modes of this compound using far-infrared and UV spectroscopy?

- UV Spectroscopy : Assignments include π←n (weak, ~280 nm) and Rydberg transitions (ns series converging at IP = 9.354 eV). Vibrational progressions in the π←π transition (~190 nm) correlate with carbonyl stretching .

- Far-IR : Ring-puckering modes (35–85 cm⁻¹) are modeled using quartic oscillator energy levels, confirming planarity. Deviations in trimethylene sulfide analogs suggest non-planar distortions .

Q. How can quantum dynamics simulations predict the photodissociation mechanisms of this compound, and what experimental validations support these predictions?

Simulations using linear vibronic coupling Hamiltonians predict dominant α-cleavage pathways (yielding cyclopropane + CO) and minor β-scission products. Time-resolved mass spectrometry and ultrafast electron diffraction validate these pathways, with branching ratios matching statistical energy distributions (RRKM theory) .

Methodological Notes

Properties

IUPAC Name |

cyclobutanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQSVMDWKBRBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061592 | |

| Record name | Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Cyclobutanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.0 [mmHg] | |

| Record name | Cyclobutanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1191-95-3 | |

| Record name | Cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOBUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PF2SH405U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.